molecular formula C14H11ClN4O B3893044 N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

Cat. No. B3893044
M. Wt: 286.71 g/mol
InChI Key: PIPBZUGZTIFYNV-CNHKJKLMSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various spectroscopic techniques. For example, IR spectroscopy can identify functional groups, 1H-NMR can provide information about the hydrogen environments and their quantities, and mass spectroscopy can provide the molecular weight of the compound .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of multiple reactive sites in their structure. They can react with different electrophiles and nucleophiles, leading to a wide range of compounds with diverse biological activities .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives often involves their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can also vary widely depending on their specific structures. Some of these compounds have been found to be cytotoxic against certain cancer cell lines, while others have shown good selectivity against normal and cancerous cell lines .

Future Directions

The future research directions in the field of 1,2,4-triazole derivatives are likely to involve the synthesis of new derivatives with improved biological activities and lower toxicity. There is also interest in exploring their potential applications in other fields such as materials science .

properties

IUPAC Name

(E)-1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-10-12(3-2-4-13(10)15)14-6-5-11(20-14)7-18-19-8-16-17-9-19/h2-9H,1H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPBZUGZTIFYNV-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine
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N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine
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N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine
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N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine
Reactant of Route 5
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine
Reactant of Route 6
N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine

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